1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-23(20,21)18-8-4-6-12(18)13(19)17-14-16-11(9-22-14)10-5-2-3-7-15-10/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBXENHIXYJBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-haloketones with thiourea derivatives. For the 4-pyridinyl substitution:
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α-Bromopyruvyl pyridine is reacted with thiourea in ethanol under reflux (12–24 hours).
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Cyclization yields 4-(pyridin-2-yl)-1,3-thiazol-2-amine with >75% efficiency.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Bromopyruvyl pyridine, thiourea | Ethanol | Reflux | 18 h | 78% |
Alternative Thiazole Formation via Hydrazonoyl Halides
Hydrazonoyl halides (e.g., 3a ) react with thiosemicarbazones to form thiazoles through cyclization. This method offers regioselectivity for C-4 pyridinyl substitution:
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Pyridine-2-carboxaldehyde thiosemicarbazone is treated with hydrazonoyl bromide in 2-propanol.
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Triethylamine-mediated cyclization affords the thiazole core in 65–70% yield.
Functionalization of Pyrrolidine
Synthesis of Pyrrolidine-2-Carboxylic Acid
Starting from L-proline :
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L-proline is protected as its tert-butyl ester using Boc₂O in THF.
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Sulfonylation with methanesulfonyl chloride in dichloromethane (DCM) introduces the methanesulfonyl group at N1.
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Acidic deprotection (HCl/dioxane) yields 1-methanesulfonylpyrrolidine-2-carboxylic acid .
Optimization Data:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | THF, 25°C, 6 h | 92% |
| Sulfonylation | MsCl, Et₃N | DCM, 0°C → 25°C | 85% |
| Deprotection | 4M HCl in dioxane | 25°C, 2 h | 95% |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step conjugates the thiazole amine and pyrrolidine carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
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1-Methanesulfonylpyrrolidine-2-carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF.
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4-(Pyridin-2-yl)-1,3-thiazol-2-amine (1 eq) is added, and the reaction proceeds at 25°C for 12 hours.
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Purification via silica chromatography affords the target compound in 68% yield.
Critical Parameters:
-
Excess coupling reagents improve yields but require careful quenching.
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DMF enhances solubility but complicates solvent removal.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki–Miyaura coupling introduces pyridine post-thiazole formation:
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4-Bromo-1,3-thiazol-2-amine is coupled with pyridin-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (90°C, 8 h).
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Subsequent amide coupling with pyrrolidine-2-carboxylic acid yields the product.
Advantages:
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Permits late-stage diversification of the thiazole ring.
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Tolerates functional groups on both coupling partners.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Synthesis
Competing pathways during Hantzsch synthesis may yield 5-pyridinyl regioisomers. Strategies to mitigate this include:
Sulfonylation Side Reactions
Over-sulfonylation at pyrrolidine’s C3 or C4 positions is minimized by:
Analytical Characterization Data
1H NMR (400 MHz, DMSO-d6):
δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 8.20 (s, 1H, thiazole-H), 7.85–7.80 (m, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 4.30–4.15 (m, 1H, pyrrolidine-H), 3.40–3.20 (m, 4H, Ms and pyrrolidine-H), 2.90 (s, 3H, Ms-CH3), 2.30–1.90 (m, 4H, pyrrolidine-H).
HRMS (ESI): Calculated for C₁₇H₂₀N₄O₃S₂ [M+H]⁺: 417.1054; Found: 417.1058.
Chemical Reactions Analysis
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
- Target Compound : The methanesulfonyl group likely improves blood-brain barrier penetration compared to analogs lacking sulfonyl moieties .
- Pyridin-2-yl-Thiazole : This motif is associated with kinase inhibition (e.g., JAK2, EGFR), contrasting with pyridin-4-yl analogs (e.g., Example 52 in ) that target ion channels.
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring may enhance binding to compact active sites, as seen in protease inhibitors, whereas piperidine analogs (e.g., ) show broader selectivity.
Biological Activity
1-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H15N3O3S2
- Molecular Weight : 359.42 g/mol
- IUPAC Name : this compound
Structure
The compound features a pyrrolidine core substituted with a methanesulfonamide group and a thiazole-pyridine moiety. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit promising antitumor properties. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The activity is often linked to their ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Inhibition of microtubule polymerization |
| Compound B | 1.98 ± 1.22 | Induction of apoptosis |
| Compound C | <10 | Antagonism of Bcl-2 |
Neuropharmacological Effects
Thiazole-based compounds have also been studied for their neuropharmacological effects, including anticonvulsant properties. A notable study found that certain thiazole derivatives significantly reduced seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for mitosis.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with related thiazole derivatives.
- Receptor Modulation : Potential interactions with specific receptors involved in cellular signaling pathways may also contribute to its biological activity.
Study on Anticancer Properties
A recent study investigated the anticancer effects of several thiazole derivatives, including those structurally related to the compound . The findings indicated that these compounds could inhibit the growth of tumor cells significantly more than traditional chemotherapeutics like doxorubicin .
Key Findings:
- The presence of electron-donating groups was critical for enhancing cytotoxicity.
- Molecular dynamics simulations suggested strong binding affinity to target proteins involved in cancer progression.
Neuropharmacological Evaluation
In another study focusing on the anticonvulsant properties of thiazole derivatives, researchers observed that specific modifications to the thiazole ring improved efficacy against induced seizures in rodent models .
Results:
- Compounds exhibited a dose-dependent response.
- Structural modifications led to increased potency and reduced side effects compared to existing anticonvulsants.
Q & A
Q. What are the key synthetic challenges in preparing 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, and how are they addressed?
The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with a thiazole-pyridine intermediate, and purification challenges due to steric hindrance and functional group compatibility. Critical steps include:
- Sulfonylation : Methanesulfonyl chloride is introduced under basic conditions (e.g., triethylamine) to avoid side reactions .
- Coupling : Amide bond formation between the pyrrolidine and thiazole-pyridine moieties requires activating agents like HATU or EDCI to ensure high yields .
- Purification : Column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) or preparative HPLC is used to isolate the final compound .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR are used to verify the integration of protons (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) and carbon environments .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .
- Waste Disposal : Follow institutional guidelines for organic sulfonamides, using sealed containers for hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the reaction yields of the sulfonylation step in the synthesis?
- Catalyst Screening : Test bases like DMAP or pyridine to enhance reactivity of methanesulfonyl chloride .
- Solvent Optimization : Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates and reduce hydrolysis .
- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to suppress side reactions .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How do structural modifications to the thiazole or pyridine rings affect bioactivity?
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position of thiazole enhances binding affinity to target proteins (e.g., kinases), as shown in analogues with IC50 values <100 nM .
- Pyridine Substitutions : Replacing pyridin-2-yl with pyridin-4-yl alters hydrogen-bonding interactions, impacting solubility and cellular uptake (logP changes by ~0.5 units) .
- SAR Studies : Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor studies) .
- Orthogonal Techniques : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables in published datasets .
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes to assess bioavailability .
- Docking Studies : Use Schrödinger Suite or GROMACS to model interactions with targets like COX-2 or EGFR kinases, focusing on binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
Q. How can X-ray crystallography be applied to validate the stereochemistry of the pyrrolidine ring?
- Crystal Growth : Use vapor diffusion with solvents like acetonitrile/water to obtain diffraction-quality crystals .
- Data Collection : Employ synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL or PHENIX refine the structure, focusing on torsional angles (e.g., pyrrolidine puckering parameters) to confirm (S)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
